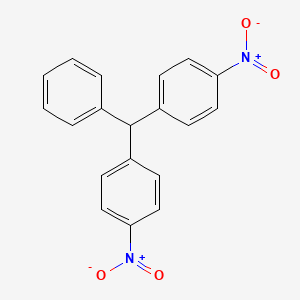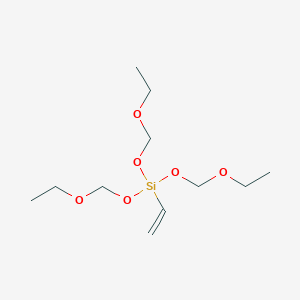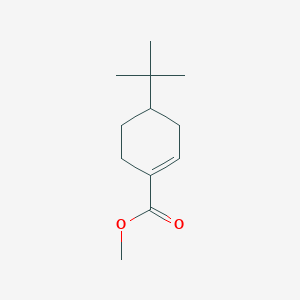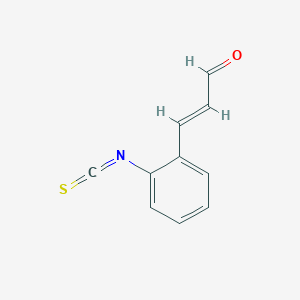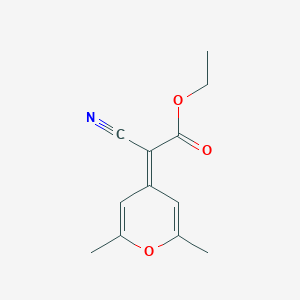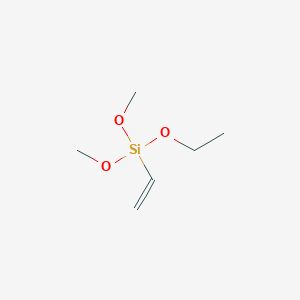
Ethenyl(ethoxy)dimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl(ethoxy)dimethoxysilane is an organosilicon compound with the molecular formula C6H14O3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound consists of an ethenyl group (vinyl group), an ethoxy group, and two methoxy groups attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxy)dimethoxysilane can be synthesized through several methods. One common method involves the reaction of vinyltrichlorosilane with ethanol and methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=\text{CHSiCl}_3 + \text{C}_2\text{H}_5\text{OH} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{OC}_2\text{H}_5 + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction is carried out in a reactor where vinyltrichlorosilane is mixed with ethanol and methanol under controlled temperature and pressure conditions. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Ethenyl(ethoxy)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Addition Reactions: Common reagents include hydrogen, halogens, and other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and alcohols.
Condensation: Forms siloxane polymers.
Addition Reactions: Results in various substituted silanes depending on the reagents used.
科学的研究の応用
Ethenyl(ethoxy)dimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The mechanism of action of ethenyl(ethoxy)dimethoxysilane involves the reactivity of its functional groups. The vinyl group can undergo polymerization or addition reactions, while the ethoxy and methoxy groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form strong bonds with various substrates, making it useful in surface modification and adhesion applications.
類似化合物との比較
Ethenyl(ethoxy)dimethoxysilane can be compared with other similar organosilicon compounds:
Ethyl(dimethyl)ethoxysilane: Similar structure but with ethyl and dimethyl groups instead of vinyl and methoxy groups.
Dimethoxysilane: Contains only methoxy groups and lacks the vinyl and ethoxy groups.
Allyldimethoxysilane: Contains an allyl group instead of a vinyl group.
Uniqueness
This compound is unique due to the presence of both vinyl and ethoxy groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and surface modification.
特性
CAS番号 |
10576-17-7 |
|---|---|
分子式 |
C6H14O3Si |
分子量 |
162.26 g/mol |
IUPAC名 |
ethenyl-ethoxy-dimethoxysilane |
InChI |
InChI=1S/C6H14O3Si/c1-5-9-10(6-2,7-3)8-4/h6H,2,5H2,1,3-4H3 |
InChIキー |
UDIUZJMRSKZJOQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C=C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



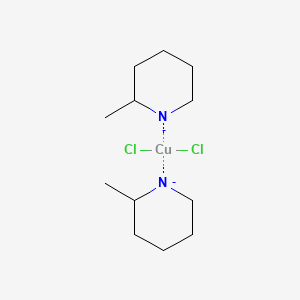
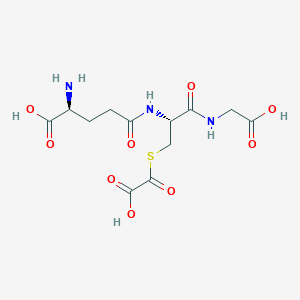
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
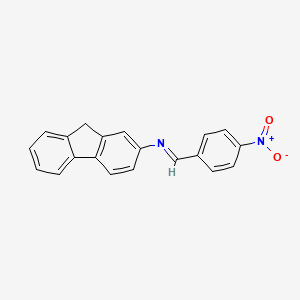
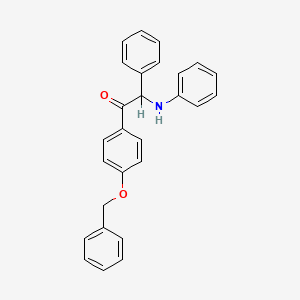
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
